Ethamivan

Übersicht

Beschreibung

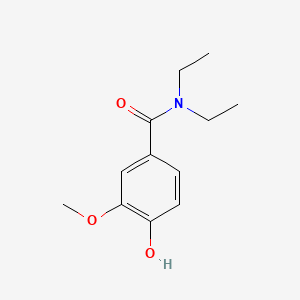

Etamivan, also known as N,N-Diethyl-4-hydroxy-3-methoxybenzamide, is a respiratory stimulant drug related to nikethamide. It was primarily used in the treatment of barbiturate overdose and chronic obstructive pulmonary disease. its use has largely fallen into disuse .

Wissenschaftliche Forschungsanwendungen

Etamivan wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Bildung und Reaktivität von Amidbindungen.

Biologie: Untersuchung seiner Auswirkungen auf die Atemfunktion und sein Potenzial als Atemstimulanzmittel.

Medizin: Untersuchung seiner Wirksamkeit bei der Behandlung von Barbituratüberdosierungen und chronisch-obstruktiver Lungenerkrankungen.

Industrie: Einsatz bei der Entwicklung von Atemstimulanzpräparaten und als Referenzstandard in der pharmazeutischen Analyse

5. Wirkmechanismus

Etamivan entfaltet seine Wirkung durch Stimulation des zentralen Nervensystems, insbesondere der Atemzentren im Hirnstamm. Es erhöht die Empfindlichkeit der Atemzentren gegenüber Kohlendioxid, was zu einer Erhöhung der Atemfrequenz und -tiefe führt. Die genauen molekularen Zielstrukturen und Signalwege, die an seinem Wirkmechanismus beteiligt sind, sind noch nicht vollständig geklärt, aber es wird vermutet, dass es mit Neurotransmittersystemen und Ionenkanälen im Gehirn interagiert .

Wirkmechanismus

Target of Action

Ethamivan, also known as Etamivan, is a respiratory stimulant drug . It is related to nikethamide, another respiratory stimulant

Mode of Action

As a respiratory stimulant, it likely works by stimulating the respiratory centers in the brain, thereby increasing the rate and depth of breathing .

Biochemical Pathways

Given its role as a respiratory stimulant, it may influence pathways related to respiration and energy metabolism .

Pharmacokinetics

One study noted that plasma levels of this compound became unmeasurable within 15 minutes of receiving the largest dose . This suggests that this compound is rapidly metabolized and eliminated from the body .

Result of Action

The primary result of this compound’s action is an increase in respiratory rate and depth . This can be beneficial in conditions where respiratory function is compromised, such as in the treatment of barbiturate overdose and chronic obstructive pulmonary disease .

Biochemische Analyse

Biochemical Properties

These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety

Cellular Effects

Ethamivan has been shown to have respiratory stimulant effects . Adverse effects common to the respiratory stimulant class include sneezing, coughing, and laryngospasm when infused too rapidly. More serious adverse events include muscle twitching, tremors, and convulsions

Dosage Effects in Animal Models

Intravenous injections of this compound caused apnoea, bradycardia and hypotension in anaesthetized dogs

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Etamivan kann durch die Reaktion von 4-Hydroxy-3-methoxybenzoesäure mit Diethylamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Bildung einer Amidbindung zwischen der Carboxylgruppe des Benzoesäurederivats und der Aminogruppe des Diethylamins. Die Reaktionsbedingungen umfassen oft die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Etamivan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in einem Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, und das Produkt wird durch Umkristallisation oder chromatographische Verfahren gereinigt .

Arten von Reaktionen:

Oxidation: Etamivan kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, was zur Bildung entsprechender Chinone führt.

Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Aminderivate zu bilden.

Substitution: Etamivan kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Methoxygruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Thiole oder Amine können unter basischen Bedingungen in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Etamivan ähnelt anderen Atemstimulanzien wie Nikethamid und Doxapram. Es ist einzigartig in seiner chemischen Struktur, die eine Methoxygruppe und einen Diethylamid-Rest enthält. Dieser strukturelle Unterschied trägt zu seinem unterschiedlichen pharmakologischen Profil und seinen Wirkungen bei.

Ähnliche Verbindungen:

Nikethamid: Ein weiteres Atemstimulanzmittel mit einer anderen chemischen Struktur.

Doxapram: Ein Atemstimulanzmittel, das zur Behandlung von Atemdepression eingesetzt wird.

Koffein: Ein mildes Atemstimulanzmittel mit einem anderen Wirkmechanismus.

Die einzigartige Struktur und die pharmakologischen Eigenschaften von Etamivan machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Ethamivan, chemically known as vanillic acid diethylamide, is a respiratory stimulant that has been studied for its effects on ventilatory response and potential therapeutic applications in conditions characterized by respiratory depression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, case studies, and relevant research findings.

Pharmacological Profile

This compound is primarily recognized for its role as a respiratory stimulant. It enhances ventilation in patients with various hypoventilatory states, including chronic obstructive pulmonary disease (COPD) and barbiturate intoxication. Its mechanism of action involves modulation of the central nervous system's respiratory centers, leading to increased respiratory drive.

The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to act on the chemoreceptors in the brainstem that respond to carbon dioxide (CO2) levels. Studies have shown that this compound significantly increases the ventilatory response to CO2 in healthy individuals, indicating its potential to enhance respiratory function under conditions of hypoventilation .

Case Studies

- Barbiturate Intoxication : A study involving 43 adult patients with diffuse pulmonary air exchange impairment included seven cases of barbiturate intoxication. This compound was administered to assess its efficacy in reversing respiratory depression. The results indicated a significant improvement in ventilation rates and arterial blood gas parameters following treatment with this compound .

- Chronic Obstructive Pulmonary Disease (COPD) : In patients suffering from severe COPD, this compound was found to be a valuable adjunct therapy. Continuous intravenous administration led to prolonged respiratory stimulation, enhancing the depth and rate of respiration without significant side effects .

Data Table: Effects of this compound on Ventilation

| Study Type | Population | Dosage | Key Findings |

|---|---|---|---|

| Barbiturate Intoxication | 7 patients | Priming doses: 400-500 mg | Significant increase in ventilation rates |

| COPD | 27 patients | Continuous IV therapy | Enhanced depth and rate of respiration |

| Healthy Volunteers | 10 subjects | 0.6 g per 100 ml saline | Increased ventilatory response to CO2 |

Clinical Applications

This compound’s role as a respiratory stimulant makes it particularly useful in clinical settings where patients exhibit respiratory depression due to various causes. It has shown effectiveness in:

- Acute Respiratory Failure : Providing immediate support through increased ventilation.

- Chronic Respiratory Conditions : Assisting in management during exacerbations or acute episodes.

- Postoperative Care : Enhancing recovery from anesthesia-related respiratory depression.

Side Effects and Safety Profile

This compound is generally well-tolerated; however, mild side effects such as flushing, nausea, and transient chest pain have been reported at higher doses. The therapeutic window appears broad, allowing for safe administration in clinical practice .

Eigenschaften

IUPAC Name |

N,N-diethyl-4-hydroxy-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3/h6-8,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJODPIMMWWMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023007 | |

| Record name | Ethamivan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855940 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304-84-7 | |

| Record name | Ethamivan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethamivan [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamivan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMIVAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etamivan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethamivan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamivan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMIVAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M44O63YPV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

95-95.5 | |

| Record name | Etamivan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.